
Dendronpholide G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dendronpholide G is a natural product found in Dendronephthya and Sinularia flexibilis with data available.
Aplicaciones Científicas De Investigación
Chemical Characterization and Cytotoxic Activity
Dendronpholide G, along with its analogs dendronpholides A-R, was isolated from the Chinese soft coral Dendronephthya sp. These compounds are part of a group known as cembranoid diterpenes. Their chemical structures were elucidated using extensive spectroscopic methods, including IR, MS, and 2D NMR analyses. Initial studies on the cytotoxicity of these compounds against human tumor cell lines have been conducted, suggesting potential applications in cancer research (Aiying Ma et al., 2008).
Applications in Material Science
Research on dendritic structures, including those similar to this compound, has explored their use in various fields such as organogels and liquid crystalline properties. For instance, amino acid-based dendrons have been studied for their self-assembly behaviors, leading to applications in organogels and liquid crystals. These findings can be instrumental in developing new materials with tailored properties for electronics, photonics, and biomedicine (Guichao Kuang et al., 2012).
Propiedades
Fórmula molecular |
C23H36O7 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
methyl 2-[(1R,2S,5S,7R,9R,12R,13S)-2-acetyloxy-12-hydroxy-1,5,12-trimethyl-6,16-dioxatricyclo[11.2.1.05,7]hexadecan-9-yl]prop-2-enoate |
InChI |
InChI=1S/C23H36O7/c1-14(20(25)27-6)16-7-10-21(3,26)17-8-11-22(4,29-17)18(28-15(2)24)9-12-23(5)19(13-16)30-23/h16-19,26H,1,7-13H2,2-6H3/t16-,17+,18+,19-,21-,22-,23+/m1/s1 |
Clave InChI |
AVJJAJDAJIWWOI-ADPKSTFZSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@H](O2)C[C@@H](CC[C@@]([C@@H]3CC[C@]1(O3)C)(C)O)C(=C)C(=O)OC)C |
SMILES canónico |
CC(=O)OC1CCC2(C(O2)CC(CCC(C3CCC1(O3)C)(C)O)C(=C)C(=O)OC)C |
Sinónimos |
sinulaflexiolide E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



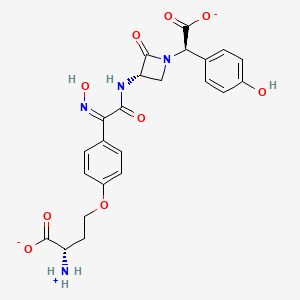

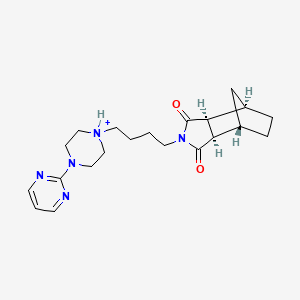
![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)
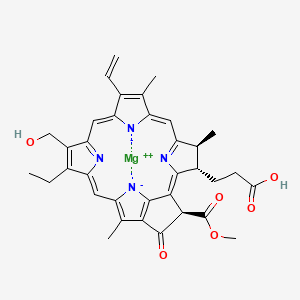


![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)

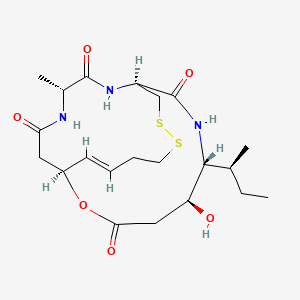

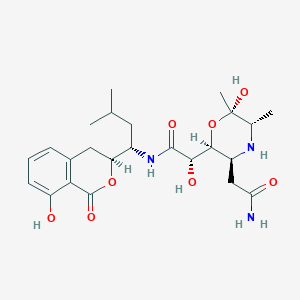
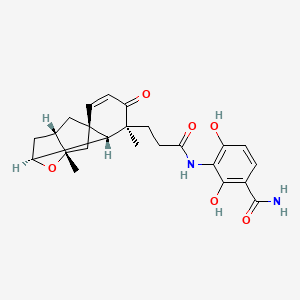
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)